molecular formula C12H6N2O4 B11685215 5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 66266-36-2

5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B11685215
CAS No.: 66266-36-2
M. Wt: 242.19 g/mol
InChI Key: CWVQFVQNUBOYEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a heterocyclic compound that belongs to the class of naphthalimides. These compounds are known for their diverse biological activities, including anticancer properties. The structure of this compound consists of a naphthalene ring fused with an isoquinoline ring, with a nitro group at the 5-position and a dione functionality at the 1,3-positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves the following steps:

    Nitration of Acenaphthene: Acenaphthene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Oxidation: The nitrated acenaphthene is then oxidized to form the corresponding naphthalene derivative.

    Cyclization: The naphthalene derivative undergoes cyclization with an appropriate amine to form the isoquinoline ring.

    Dione Formation: Finally, the compound is oxidized to introduce the dione functionality at the 1,3-positions.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo further oxidation to introduce additional functional groups.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Nucleophiles: Amines, thiols, and other nucleophilic reagents.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives.

Scientific Research Applications

5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Investigated for its anticancer properties, particularly its ability to inhibit topoisomerase II, an enzyme involved in DNA replication.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its ability to intercalate into DNA and stabilize DNA-topoisomerase II complexes. This interaction disrupts the cleavage-religation equilibrium of topoisomerase II, leading to the formation of broken DNA strands and ultimately inducing cell death. The compound’s nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Amonafide: A naphthalimide derivative with similar anticancer properties.

    Mitonafide: Another naphthalimide derivative known for its topoisomerase II inhibitory activity.

    Naphthalimide: The parent compound of 5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione, lacking the nitro group.

Uniqueness

This compound is unique due to the presence of the nitro group, which enhances its biological activity and allows for further chemical modifications. Its ability to intercalate into DNA and inhibit topoisomerase II makes it a promising candidate for anticancer drug development.

Properties

IUPAC Name

5-nitrobenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N2O4/c15-11-8-3-1-2-6-4-7(14(17)18)5-9(10(6)8)12(16)13-11/h1-5H,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVQFVQNUBOYEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC3=C2C(=C1)C(=O)NC3=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216464
Record name 1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645276
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

66266-36-2
Record name 1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066266362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalimide, 3-nitro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32331
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.